

The Intracellular Impact of BCATc Inhibitor 2: A Technical Guide

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Compound of Interest		
Compound Name:	BCATc Inhibitor 2	
Cat. No.:	B15617270	Get Quote

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This in-depth technical guide explores the core intracellular signaling pathways affected by **BCATc Inhibitor 2**, a selective inhibitor of the cytosolic branched-chain aminotransferase (BCATc). By elucidating its molecular mechanisms, this document aims to provide a comprehensive resource for researchers investigating branched-chain amino acid (BCAA) metabolism and its implications in various disease models.

Core Mechanism of Action

Branched-chain aminotransferases (BCATs) are pivotal enzymes in the metabolism of BCAAs (leucine, isoleucine, and valine). The cytosolic isoform, BCATc (also known as BCAT1), is particularly implicated in certain pathological conditions, including non-alcoholic fatty liver disease (NAFLD) and some cancers. **BCATc Inhibitor 2** selectively targets and inhibits the enzymatic activity of BCATc, leading to a disruption of BCAA catabolism in the cytoplasm. This inhibition has been shown to trigger a cascade of downstream effects on key signaling networks that regulate cellular processes such as apoptosis, proliferation, and lipid metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity and effects of **BCATc Inhibitor 2**.



Parameter	Target Enzyme	Species	IC50 (μM)
Inhibitory Potency	rBCATc	Rat	0.2[1][2]
hBCATc	Human	0.8[1][2]	
rBCATm	Rat	3.0[1][2]	-
Cellular Effect	Calcium Influx	Neuronal Cultures	4.8 ± 1.2[2]

Table 1: In Vitro Inhibitory Activity of **BCATc Inhibitor 2**.

Paramet er	Adminis tration Route	Dose (mg/kg)	Cmax (µg/mL)	Tmax (h)	AUC (μg·h/m L)	Termina I Half- life (h)	Species
Pharmac okinetics	Subcutan eous	30	8.28[1]	0.5[1]	19.9[1]	12-15[1]	Lewis Rats

Table 2: In Vivo Pharmacokinetic Profile of **BCATc Inhibitor 2**.

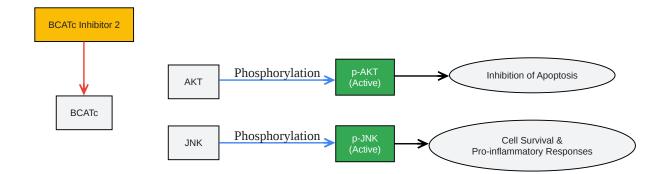
Affected Signaling Pathways

Experimental evidence primarily points to the modulation of two interconnected signaling cascades by **BCATc Inhibitor 2**: the AKT/JNK signaling pathway and the intrinsic apoptosis pathway (Bcl2/Bax/Caspase axis). Furthermore, the inhibitor has been observed to downregulate the expression of Sterol Regulatory Element-Binding Protein 1 (SREBP1), a master regulator of lipogenesis.

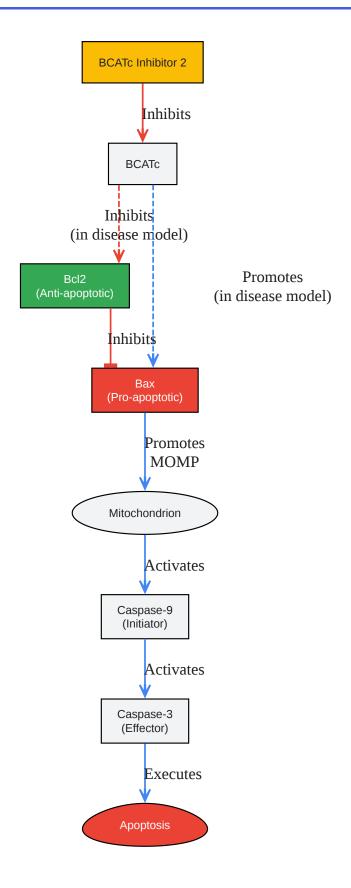
Attenuation of AKT/JNK Signaling

In a cellular model of NAFLD induced by oleic acid, treatment with **BCATc Inhibitor 2** was shown to prevent the upregulation of phosphorylated AKT (p-AKT) and phosphorylated JNK (p-JNK).[3][4] This suggests that the inhibitor can mitigate the pro-survival and pro-inflammatory signals often associated with the activation of these kinases in pathological contexts.

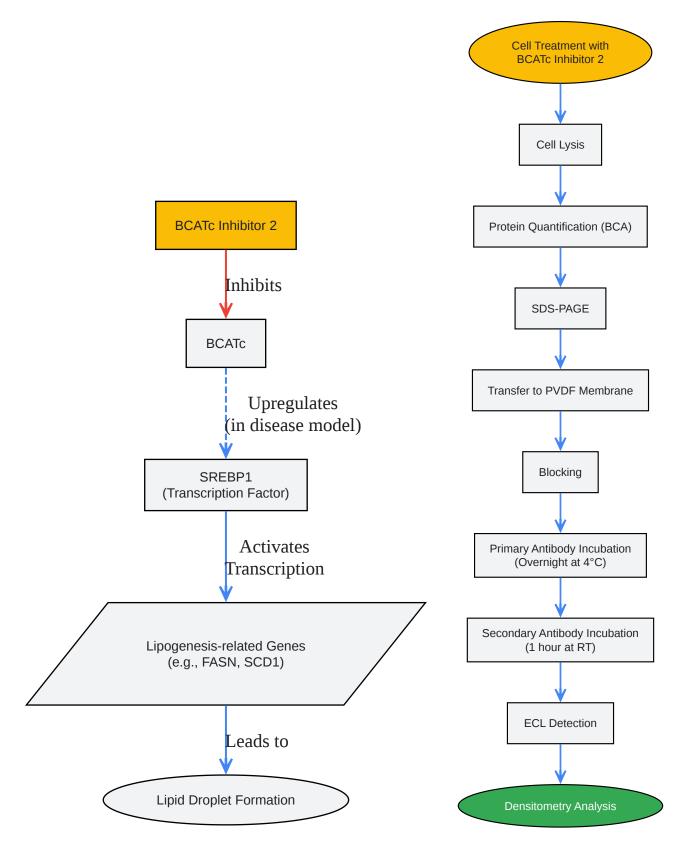












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